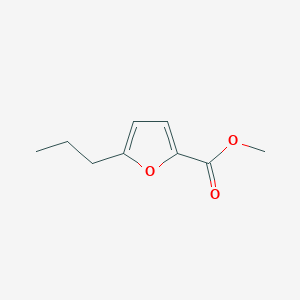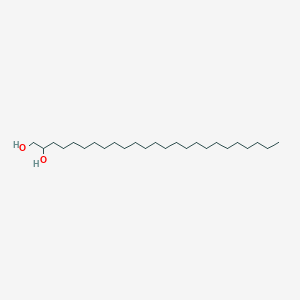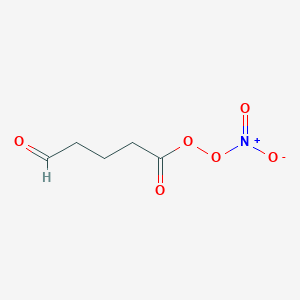![molecular formula C33H38O7 B14316213 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate CAS No. 108802-36-4](/img/no-structure.png)
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is an organic compound with the molecular formula C36H46O6. This compound is known for its unique structural properties, which include a combination of aromatic rings and ester functional groups. It is used in various scientific research applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate typically involves esterification reactions. One common method includes the reaction of 4-butylphenol with 4-(octyloxy)benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethanedioic acid (oxalic acid) under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate undergoes various chemical reactions, including:
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials, such as liquid crystals and advanced polymers.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Octyloxy)phenyl 4-butylbenzoate
- 4-Pentylphenyl 4-(octyloxy)benzoate
Uniqueness
4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
| 108802-36-4 | |
Fórmula molecular |
C33H38O7 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
1-O-(4-butylphenyl) 2-O-[4-(4-octoxybenzoyl)oxyphenyl] oxalate |
InChI |
InChI=1S/C33H38O7/c1-3-5-7-8-9-10-24-37-27-18-14-26(15-19-27)31(34)38-29-20-22-30(23-21-29)40-33(36)32(35)39-28-16-12-25(13-17-28)11-6-4-2/h12-23H,3-11,24H2,1-2H3 |
Clave InChI |
BATBNSZOWAQBQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(=O)OC3=CC=C(C=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)


![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)


![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
